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Compound of Interest

Compound Name: 3,3-Dimethylindolin-2-one

Cat. No.: B045635

Anticancer Activity

Derivatives of the indolin-2-one scaffold are most renowned for their potent anticancer
activities, which are often mediated through the inhibition of various protein kinases crucial for
tumor growth, proliferation, and angiogenesis.[1][2]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of indolin-2-one derivatives is the inhibition of
receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1] Compounds based on this
scaffold have been developed as inhibitors for targets including Vascular Endothelial Growth
Factor Receptors (VEGFRS), Platelet-Derived Growth Factor Receptors (PDGFRS), Aurora
kinases, and c-Src.[2][3][4] For instance, a series of (E)-3-benzylideneindolin-2-one derivatives
were designed as allosteric inhibitors of Aurora A kinase, with some compounds showing
potent inhibitory activity.[5] Similarly, other derivatives have been identified as c-KIT kinase
inhibitors and c-Src inhibitors.[3][6]

A novel 3-alkenylindol-2-one derivative was found to selectively inhibit the growth of acute
myeloid leukemia (AML) by downregulating MYC and multiple protein arginine
methyltransferases (PRMTSs), highlighting a dual-mechanism approach to cancer therapy.[7]

Quantitative Data: Anticancer Activity
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The cytotoxic and kinase inhibitory activities of various 3,3-dimethylindolin-2-one derivatives

are summarized below.
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Cancer)
H460 (Lung
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AK34 Aurora A Kinase KD 216 nM [5]
Breast Cancer
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Cell Panel
Colon Cancer
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Compound 20 IC50 3.08 uM [11]
Cancer)
HepG2 (Liver

Compound 9 IC50 2.53 uM [11]
Cancer)

Compound 12 DHFR IC50 40.71 +1.86 nM [12]

Signaling Pathway Visualization

The MYC-PRMT pathway is a critical driver in acute myeloid leukemia (AML). Certain 3-

alkenylindol-2-one derivatives exert their anti-leukemic effects by concurrently targeting MYC

and multiple PRMTSs, thus inhibiting tumor proliferation and enhancing antitumor immunity.[7]
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Prepare serial two-fold
dilutions of test compound
in 96-well plate

l

Inoculate each well with a
standardized microbial suspension
(e.g., 10"5 CFU/mL)

l

Include positive (microbe, no drug)
and negative (no microbe) controls

l

Incubate plates at 37°C
for 18-24 hours

'

Observe wells for visible
turbidity (microbial growth)

Determine MIC:
Lowest concentration with
no visible growth

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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